molecular formula C7H17Cl2NO5 B13760507 Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate CAS No. 74886-56-9

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate

Cat. No.: B13760507
CAS No.: 74886-56-9
M. Wt: 266.12 g/mol
InChI Key: QCBGCRLELTVSQK-UHFFFAOYSA-M
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Description

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound with a perchlorate anion. This compound is used in various fields, including chemistry, biology, and industry, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate typically involves the reaction of trimethylamine with 2-(2-chloroethoxy)ethyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or alcohols.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Mixing: Combining trimethylamine with 2-(2-chloroethoxy)ethyl chloride in a reactor.

    Reaction: Allowing the reaction to proceed at controlled temperatures.

    Addition of Perchloric Acid: Adding perchloric acid to form the perchlorate salt.

    Purification: Purifying the product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethoxy group.

    Oxidation and Reduction: The perchlorate anion can undergo redox reactions, although the ammonium cation remains relatively stable.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

    Solvents: Reactions are typically carried out in polar solvents like water or alcohols.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example:

    With Hydroxide Ions: The product may be an alcohol.

    With Amines: The product may be a substituted amine.

Scientific Research Applications

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on molecules, while the perchlorate anion can participate in redox reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methacrylatoethyl trimethyl ammonium chloride: Similar in structure but with a methacrylate group instead of a chloroethoxy group.

    Acryloyloxyethyl trimethyl ammonium chloride: Contains an acryloyloxy group, making it more reactive in polymerization reactions.

Uniqueness

Ammonium, (2-(2-chloroethoxy)ethyl)trimethyl-, perchlorate is unique due to its combination of a quaternary ammonium cation and a perchlorate anion. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

74886-56-9

Molecular Formula

C7H17Cl2NO5

Molecular Weight

266.12 g/mol

IUPAC Name

2-(2-chloroethoxy)ethyl-trimethylazanium;perchlorate

InChI

InChI=1S/C7H17ClNO.ClHO4/c1-9(2,3)5-7-10-6-4-8;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QCBGCRLELTVSQK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOCCCl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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